Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-
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Overview
Description
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with appropriate reagents to introduce the propanoic acid moiety. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may block muscarinic acetylcholine receptors, affecting cholinergic nerve activity in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Nortriptyline hydrochloride: This compound has a similar dibenzo[a,d]cycloheptene structure and is used as an antidepressant.
Amitriptyline: Another compound with a similar structure, used for its antidepressant and anxiolytic properties.
Uniqueness
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is unique due to its specific functional groups and the potential for diverse chemical reactions. Its applications in various fields, including medicine and materials science, highlight its versatility and importance.
Properties
CAS No. |
40443-03-6 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propanoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2,(H,19,20) |
InChI Key |
PZVBWDPQGLSYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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